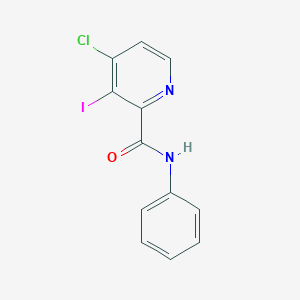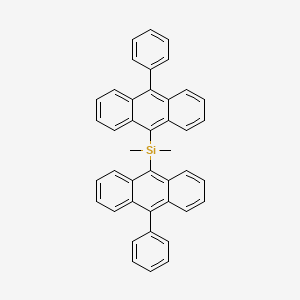
1-Naphthalenamine, N,N-dibutyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenamine, N,N-dibutyl- is an organic compound with the molecular formula C18H25N. It is also known as N,N-dibutylnaphthalen-1-amine. This compound is part of the naphthylamine family, which is characterized by the presence of an amine group attached to a naphthalene ring. It is primarily used in industrial applications and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Naphthalenamine, N,N-dibutyl- can be synthesized through various methods. One common synthetic route involves the alkylation of 1-naphthylamine with butyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, followed by the addition of butyl halides to form the desired product .
Industrial Production Methods
In industrial settings, the production of 1-Naphthalenamine, N,N-dibutyl- often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenamine, N,N-dibutyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenamine, N,N-dibutyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of rubber additives, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Naphthalenamine, N,N-dibutyl- involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthalenamine, N-phenyl-: This compound has a phenyl group instead of butyl groups attached to the amine nitrogen.
1-Naphthalenamine, N,N-dimethyl-: This compound has two methyl groups instead of butyl groups attached to the amine nitrogen.
Uniqueness
1-Naphthalenamine, N,N-dibutyl- is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. The presence of butyl groups can also affect its physical properties, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
204126-63-6 |
|---|---|
Molekularformel |
C18H25N |
Molekulargewicht |
255.4 g/mol |
IUPAC-Name |
N,N-dibutylnaphthalen-1-amine |
InChI |
InChI=1S/C18H25N/c1-3-5-14-19(15-6-4-2)18-13-9-11-16-10-7-8-12-17(16)18/h7-13H,3-6,14-15H2,1-2H3 |
InChI-Schlüssel |
MZAAHJYILRAGET-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)

![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)


